molecular formula C15H15FN2O3S B3953758 N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE

N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE

Cat. No.: B3953758
M. Wt: 322.4 g/mol
InChI Key: QCYBLCRWQLEQKP-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorobenzenesulfonamido)phenyl]-N-methylacetamide is a chemical compound characterized by the presence of a fluorobenzenesulfonamide group attached to a phenyl ring, which is further connected to a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-Fluorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with aniline to form N-(4-fluorobenzenesulfonamido)aniline. This intermediate is then reacted with acetic anhydride in the presence of a base to yield

Biological Activity

N-[4-(4-Fluorobenzenesulfonamido)phenyl]-N-methylacetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C14H13FN2O3S
  • Molecular Weight : 308.33 g/mol
  • InChIKey : XDPZXZLBGSPYNV-UHFFFAOYSA-N

The compound is believed to exert its biological effects through modulation of specific enzyme activities and receptor interactions. Its sulfonamide moiety may contribute to its inhibitory effects on various biological pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives have shown significant inhibitory activity against histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression.

  • In vitro Studies : Compounds similar to this compound demonstrated potent inhibition of HDAC isoforms, leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cell lines .
  • In vivo Studies : In xenograft models, these compounds exhibited promising antitumor efficacy, particularly in models with an intact immune system, suggesting their potential as immunotherapeutic agents .

Enzyme Inhibition

The compound's sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in folate metabolism. This inhibition can lead to antiproliferative effects in rapidly dividing cells.

Enzyme TargetInhibition TypeReference
AICARFTCompetitive
HDACNon-competitive

Case Studies

  • Case Study on HDAC Inhibition :
    • A study involving a series of benzamide derivatives showed that one derivative, closely related to this compound, significantly inhibited class I HDACs in vitro and induced apoptosis in myelodysplastic syndrome cell lines .
  • Pharmacokinetic Profile :
    • Research indicated that derivatives of this compound exhibited favorable pharmacokinetic properties in animal models, with low toxicity and minimal metabolic differences across species .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with fluorobenzenesulfonyl chloride and N-methyl-4-aminophenylacetamide. Key steps include sulfonamide bond formation under reflux in aprotic solvents (e.g., dichloromethane) and purification via column chromatography or recrystallization. Intermediate purity is monitored using thin-layer chromatography (TLC) . Final product characterization employs NMR (¹H/¹³C) and high-performance liquid chromatography (HPLC) to confirm >95% purity .

Q. How is the structural integrity of this compound validated in experimental settings?

X-ray crystallography (XRD) resolves the planar aromatic core and confirms sulfonamide group geometry, with dihedral angles between aromatic rings (e.g., 79.4° for related sulfonamides) . Spectroscopic techniques like FT-IR identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹), while mass spectrometry (HRMS) verifies molecular weight .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening includes:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like chloramphenicol .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase or cyclooxygenase isoforms .

Advanced Research Questions

Q. How can computational methods predict and validate the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to receptors like EGFR or COX-2, with scoring functions (ΔG binding) compared to experimental IC₅₀ data . Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites for electrophilic/nucleophilic interactions . Validation includes surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) .

Q. What strategies resolve contradictions in reported bioactivity across studies?

Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., pH, solvent). Solutions include:

  • Standardized protocols : Uniform cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v).
  • Comparative studies : Parallel testing with structural analogs (e.g., 4-methyl or 4-chloro sulfonamide derivatives) to isolate substituent effects .
  • Meta-analysis : Statistical aggregation of data from multiple studies to identify trends .

Q. How can the compound’s pharmacokinetic profile be optimized for therapeutic applications?

  • Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability, measured via logP (octanol-water partition) .
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify metabolic hotspots; methyl or fluorine substitutions reduce CYP450-mediated oxidation .
  • Prodrug design : Esterification of the acetamide group for controlled release in vivo .

Q. What advanced techniques characterize its corrosion inhibition properties in material science?

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization quantify inhibition efficiency in acidic media (e.g., 1M HCl). Adsorption isotherms (Langmuir, Temkin) model surface interactions, while atomic force microscopy (AFM) visualizes protective film formation on mild steel .

Q. Methodological Considerations

Q. How are reaction conditions optimized for scalable synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfonamide yields vs. ethanol.
  • Catalysis : Use of triethylamine or DMAP accelerates sulfonylation .
  • Process monitoring : In-situ FT-IR tracks reaction progress, reducing side-product formation .

Q. What crystallographic insights inform structure-activity relationships (SAR)?

XRD reveals that coplanar aromatic systems enhance π-π stacking with target proteins, while bulky substituents (e.g., morpholine sulfonyl groups) disrupt binding. Hydrogen-bonding motifs (e.g., C–H⋯O) stabilize crystal packing, correlating with solubility .

Q. How do structural analogs guide SAR studies?

Comparative analysis of analogs (e.g., 4-ethylphenoxy or pyrimidinyl derivatives) identifies critical pharmacophores. For example:

  • Fluorine substitution increases lipophilicity and bioavailability .
  • Benzothiazole moieties enhance anticancer activity via intercalation or topoisomerase inhibition .

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-11(19)18(2)14-7-5-13(6-8-14)17-22(20,21)15-9-3-12(16)4-10-15/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYBLCRWQLEQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE

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